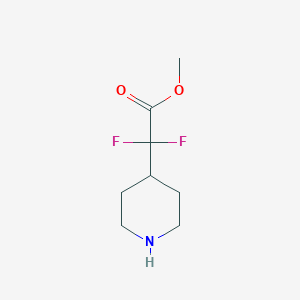

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate

CAS No.:

Cat. No.: VC17412151

Molecular Formula: C8H13F2NO2

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13F2NO2 |

|---|---|

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | methyl 2,2-difluoro-2-piperidin-4-ylacetate |

| Standard InChI | InChI=1S/C8H13F2NO2/c1-13-7(12)8(9,10)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3 |

| Standard InChI Key | OBPWGNSCPUNFKF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1CCNCC1)(F)F |

Introduction

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential applications in pharmaceuticals. This compound belongs to the category of fluorinated derivatives of piperidine, which are known for their biological activity and ability to modify pharmacokinetic properties, making them valuable in drug development.

Synthesis and Mechanism

The synthesis of methyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with difluorinated acetic acid derivatives. The reaction mechanism involves a nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the difluoroacetic acid derivative, followed by dehydration to form the ester bond.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to methyl 2,2-difluoro-2-(piperidin-4-yl)acetate exhibit activity at neurotransmitter receptors or enzymes involved in neurotransmission, suggesting potential therapeutic uses in treating neurological disorders. The presence of fluorine atoms enhances lipophilicity, which may facilitate blood-brain barrier penetration, making it a promising candidate for further research in drug development.

Comparison with Similar Compounds

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is distinct from other piperidine derivatives due to its difluoromethyl group, which enhances its reactivity and biological activity. For comparison, compounds like methyl 2-(piperidin-4-yl)acetate lack fluorine substituents, while methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride contains a fluorophenyl group.

Comparison Table

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate | Not explicitly provided | Contains difluoromethyl group |

| Methyl 2-(piperidin-4-yl)acetate | Not explicitly provided | Lacks fluorine substituents |

| Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride | Not explicitly provided | Contains fluorophenyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume